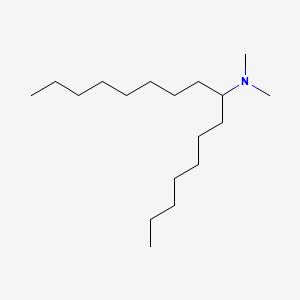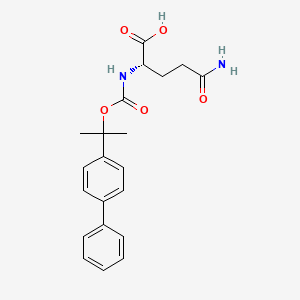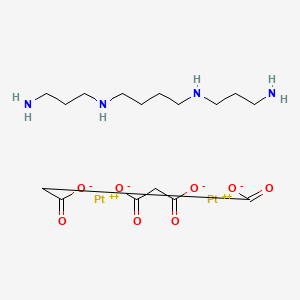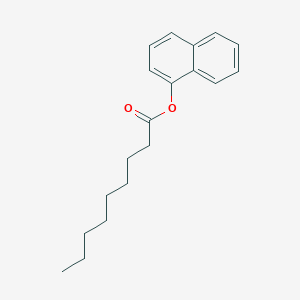
Naphthalen-1-YL nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-YL nonanoate is an ester compound derived from naphthalene and nonanoic acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while nonanoic acid is a fatty acid with a nine-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalen-1-YL nonanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalene-1-ol with nonanoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the reaction rate and reduce the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-YL nonanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products may include naphthoquinones or hydroxylated naphthalenes.
Reduction: The primary product is naphthalen-1-yl nonanol.
Substitution: Various substituted naphthalenes, depending on the specific reagents used.
Applications De Recherche Scientifique
Naphthalen-1-YL nonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and fatty acid derivatives.
Industry: It may be used in the production of specialty chemicals, fragrances, and plasticizers.
Mécanisme D'action
The mechanism of action of Naphthalen-1-YL nonanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing naphthalene-1-ol and nonanoic acid. These metabolites can then participate in further biochemical pathways, influencing cellular processes such as lipid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-YL nonanoate: Similar structure but with the ester group attached to the second position of the naphthalene ring.
Naphthalen-1-YL octanoate: Similar structure but with an eight-carbon chain instead of nine.
Naphthalen-1-YL decanoate: Similar structure but with a ten-carbon chain.
Uniqueness
Naphthalen-1-YL nonanoate is unique due to its specific ester linkage and the length of the nonanoic acid chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
28749-26-0 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
naphthalen-1-yl nonanoate |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-5-6-7-15-19(20)21-18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-7,15H2,1H3 |
Clé InChI |
OFXVKKCNGCDUQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)

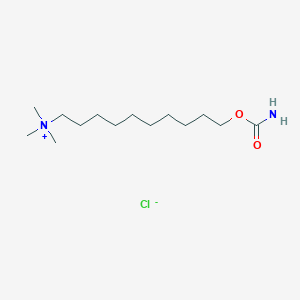

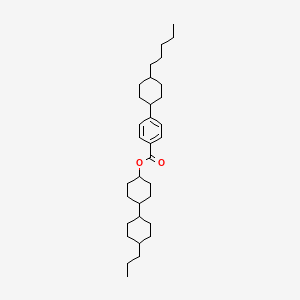
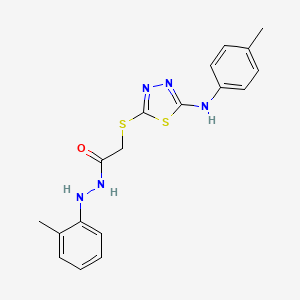
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
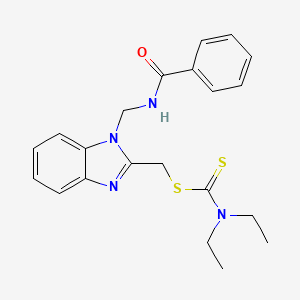

![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
